molecular formula C6H3Br2Cl2NO B15244894 2-Amino-3,5-dibromo-4,6-dichlorophenol

2-Amino-3,5-dibromo-4,6-dichlorophenol

Cat. No.: B15244894
M. Wt: 335.80 g/mol
InChI Key: FVBRCESUKGOXRN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3Br2Cl2NO and a molecular weight of 335.81 g/mol . This compound is characterized by the presence of amino, bromine, and chlorine substituents on a phenol ring, making it a highly substituted phenolic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-4,6-dichlorophenol typically involves the bromination and chlorination of a phenolic precursor followed by the introduction of an amino group. One common method includes:

    Bromination and Chlorination: Starting with a phenol derivative, bromine and chlorine are introduced under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, amines, other nucleophiles.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenolic compounds.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

2-Amino-3,5-dibromo-4,6-dichlorophenol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 2-Amino-3,5-dibromo-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, bromine, and chlorine substituents makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H3Br2Cl2NO

Molecular Weight

335.80 g/mol

IUPAC Name

2-amino-3,5-dibromo-4,6-dichlorophenol

InChI

InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2

InChI Key

FVBRCESUKGOXRN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N

Origin of Product

United States

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